molecular formula C19H17N3O4S B2512349 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide CAS No. 1210510-12-5

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide

Cat. No.: B2512349
CAS No.: 1210510-12-5
M. Wt: 383.42
InChI Key: CBWBMBLUVMCMPV-UHFFFAOYSA-N
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Description

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenylsulfonyl group, a tetrahydroisoquinoline moiety, and an isoxazole ring

Mechanism of Action

Target of Action

Similar compounds have been shown to have anticancer activities , suggesting that their targets may be involved in cell proliferation and survival pathways.

Mode of Action

It’s worth noting that similar compounds have been shown to cause arrest in the g0/g1 phase in huh7 cells and caused a significant decrease in cdk4 levels . This suggests that the compound may interact with its targets to disrupt the cell cycle, thereby inhibiting cell proliferation.

Biochemical Pathways

Based on the observed effects on cell cycle progression , it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis.

Pharmacokinetics

A good correlation was obtained between the theoretical predictions of bioavailability using molinspiration calculation, lipinski’s rule of five, and experimental verification for similar compounds .

Result of Action

Similar compounds have been shown to have potent anticancer activities , suggesting that the compound may induce cell cycle arrest and apoptosis in cancer cells.

Biochemical Analysis

Biochemical Properties

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can disrupt signaling pathways that are essential for cell proliferation and survival. Additionally, this compound interacts with proteins involved in the regulation of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest in the G0/G1 phase, particularly in hepatocellular carcinoma cell lines . By causing a significant decrease in cyclin-dependent kinase 4 (CDK4) levels, it disrupts the progression of the cell cycle, leading to apoptosis. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on target enzymes and proteins, inhibiting their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing the phosphorylation of substrates . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher dosages, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways involves the cytochrome P450 enzymes, which play a crucial role in the biotransformation of this compound . The metabolism of this compound leads to the formation of reactive intermediates that can further interact with cellular components, contributing to its biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The distribution of this compound is influenced by its interactions with plasma proteins and cellular transporters, which facilitate its uptake and localization within target cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these compartments is facilitated by targeting signals and post-translational modifications that direct it to its sites of action . The localization within the nucleus allows it to interact with transcription factors and other regulatory proteins, while its presence in the mitochondria can influence cellular metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the phenylsulfonyl group and the isoxazole ring. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring and the tetrahydroisoquinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group may yield sulfone derivatives, while reduction of the isoxazole ring can produce different amine derivatives.

Scientific Research Applications

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-19(18-8-10-20-26-18)21-16-7-6-14-9-11-22(13-15(14)12-16)27(24,25)17-4-2-1-3-5-17/h1-8,10,12H,9,11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWBMBLUVMCMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=NO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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